5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

Overview

Description

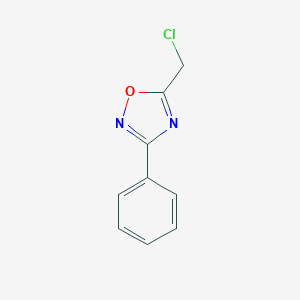

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a chloromethyl group at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a chloromethyl ketone in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Cyclization Reactions: The oxadiazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced forms of the original compound with different chemical properties.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Agents

The oxadiazole ring system, including 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole, has been identified as a promising scaffold for the development of new drugs aimed at treating parasitic infections. Research indicates that derivatives of oxadiazoles can exhibit potent activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The stability of the oxadiazole rings in biological conditions enhances their suitability as drug candidates .

Antitumor Activity

Studies have demonstrated that oxadiazole derivatives possess cytotoxic properties against various cancer cell lines. For example, compounds containing the 1,2,4-oxadiazole framework have shown effectiveness in inhibiting tumor growth and promoting apoptosis in cancer cells. The unique electronic properties of these compounds allow them to interact favorably with biological targets involved in cancer progression .

Antimicrobial Properties

The antibacterial and antifungal activities of oxadiazole derivatives have been widely documented. Compounds featuring the this compound structure have been synthesized and tested against a range of microbial pathogens. Their efficacy is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Material Science

Electronics and Photonics

this compound has been explored for its potential use in electronic materials due to its favorable electronic properties. It can serve as a building block for organic semiconductors and light-emitting diodes (LEDs). The compound's ability to facilitate charge transport makes it a candidate for use in organic photovoltaic devices .

Polymer Chemistry

In polymer science, oxadiazoles are utilized as functional monomers in the synthesis of high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation and enhance their application in coatings and adhesives .

Synthetic Applications

Reagent in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly for the preparation of other functionalized oxadiazoles. Its chloromethyl group allows for further substitution reactions, enabling the introduction of various functional groups that can enhance biological activity or alter physical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the phenyl group, resulting in different chemical and biological properties.

3-Phenyl-1,2,4-oxadiazole:

5-(Bromomethyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

Uniqueness: 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Biological Activity

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, nematocidal, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a chloromethyl group at the 5-position and a phenyl group at the 3-position of the oxadiazole ring. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit various levels of antimicrobial activity. For example, one study reported that a related oxadiazole derivative demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus between 0.5 and 1 µg/mL, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 - 1 |

| II.c | Staphylococcus aureus | 0.5 - 1 |

| A1 | Bursaphelenchus xylophilus | LC50 = 2.4 |

Nematocidal Activity

The compound has also been evaluated for its nematocidal properties. A specific derivative (A1) exhibited remarkable activity against Bursaphelenchus xylophilus with an LC50 value of just 2.4 µg/mL, significantly outperforming commercial nematicides like avermectin (LC50 = 335.5 µg/mL) . The mode of action involves interference with acetylcholine receptors in nematodes.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds derived from the oxadiazole scaffold have shown cytotoxic effects against various cancer cell lines. One study highlighted that certain derivatives exhibited IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | <10 |

| 5a | CEM-13 | Sub-micromolar |

| 17a | MDA-MB-231 | 0.65 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : The inhibition of bacterial cytokinesis through targeting FtsZ protein has been suggested as a mechanism for its antibacterial effects .

- Nematocidal Mechanism : The compound affects the acetylcholine receptor in nematodes, leading to paralysis and death .

- Anticancer Mechanism : The induction of apoptosis in cancer cells has been linked to increased p53 expression and caspase activation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical strains of bacteria. The results indicated that compounds with chloromethyl substitutions showed enhanced activity compared to their non-substituted counterparts.

Case Study 2: Nematode Control

In agricultural applications, a derivative of the compound was tested for its effectiveness against root-knot nematodes in crops. Results showed significant reductions in nematode populations compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole, and how is purity confirmed?

The compound is typically synthesized via cyclocondensation of substituted benzamidoximes with chloroacetyl chloride in refluxing benzene or acetonitrile . Key steps include refluxing for 8–12 hours under anhydrous conditions. Purity is confirmed using 1H/13C NMR (e.g., δ 4.75 ppm for the chloromethyl group) and mass spectrometry (m/z 195 [M+H]+). Elemental analysis (C, H, N) and TLC monitoring are standard validation methods .

Q. How can researchers structurally characterize derivatives of this compound?

Derivatives are characterized using:

- X-ray crystallography to resolve dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole planes) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

- Multinuclear NMR to confirm substitution patterns (e.g., aryl protons at δ 7.4–8.0 ppm).

- IR spectroscopy to detect functional groups (e.g., C–Cl stretching at 760 cm⁻¹) .

Q. What solvents and reaction conditions optimize alkylation or arylation of the chloromethyl group?

Acetonitrile or acetone with K2CO3 as a base at reflux (60–80°C) are effective for SN2 substitutions. For example, reactions with benzotriazoles proceed in 80% yield after 10 hours . Avoid protic solvents to minimize hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. Why do reactions with KCN yield acetonitrile derivatives instead of cyanated oxadiazoles?

At room temperature, KCN promotes elimination over substitution, forming trisubstituted acetonitrile via dehydrohalogenation. At 100°C, a decyanation pathway dominates, producing oxadiazole-substituted propanes. This temperature-dependent divergence highlights the need for mechanistic studies using kinetic isotope effects or DFT calculations .

Q. How does protonation behavior affect the reactivity of this compound in acidic media?

Protonation occurs preferentially at the N4 nitrogen of the oxadiazole ring, as shown by DFT calculations (global electrophilicity index ω = 1.5 eV). This increases electrophilicity at the chloromethyl group, facilitating nucleophilic attacks. Solvent polarity (e.g., CH3CN vs. H2O) modulates protonation efficiency .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?

- Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Replace KCN with NaCN or trimethylsilyl cyanide to favor substitution over elimination .

- Employ low-temperature conditions (−20°C) for azide substitutions to prevent ring-opening .

Q. How can computational methods predict the bioactivity of derivatives?

- Docking studies (e.g., against MAP kinase for anticancer activity) guide rational design of hybrids like 4-aminophenol-oxadiazoles .

- QSAR models correlate substituent electronegativity (e.g., p-tolyl vs. 4-fluorophenyl) with antioxidant or antiangiogenic activity .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing pharmacologically active hybrids?

It serves as a scaffold for apoptosis-inducing agents (e.g., triple-negative breast cancer inhibitors) via coupling with 4-aminophenols. Reactions involve nucleophilic aromatic substitution under mild conditions (room temperature, 2 hours) .

Q. What role does it play in synthesizing macrocyclic crown ethers?

Reacting with benzodioxadiazacrown-9 yields N,N′-disubstituted crown ethers (10a–i), which are studied for ion-binding properties. Key steps include refluxing in acetonitrile for 24 hours .

Q. How does fluorination of the chloromethyl group expand its utility in medicinal chemistry?

Substitution with difluoroiodomethyl groups (via Na2S2O4 initiation) enables synthesis of fluorinated tetrahydrofurans, enhancing bioavailability and metabolic stability .

Q. Data Contradictions and Resolutions

- Unexpected Acetonitrile Formation : conflicts with typical SN2 mechanisms but is resolved by recognizing elimination pathways under specific conditions.

- Protonation Site Variability : Computational data clarifies that N4 protonation dominates despite earlier assumptions about N2 reactivity .

Properties

IUPAC Name |

5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSYUUPMPGDIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359502 | |

| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-94-2 | |

| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.